molecular formula C12H9NO2 B8332283 Ethyl 3-(4-cyanophenyl)propynoate

Ethyl 3-(4-cyanophenyl)propynoate

Cat. No. B8332283
M. Wt: 199.20 g/mol
InChI Key: IJCXWXPSKQWCBV-UHFFFAOYSA-N
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Patent
US09365527B2

Procedure details

To a stirred solution of ethyl prop-2-ynoate (5.98 g, 60.96 mmol, 1.00 equiv) in anhydrous tetrahydrofuran (60 mL) maintained under nitrogen at −65° C. was added dropwise a 2.5M solution of n-BuLi (28 mL, 1.50 equiv) in hexanes. The reaction mixture was stirred at −65-40° C. for 1 h then a 0.7M solution of ZnCl2 (170 mL, 2.00 equiv) in THF was added. The resulting solution was stirred at room temperature for 30 min. 4-iodobenzonitrile (6.87 g, 30.00 mmol, 0.50 equiv) was then added in portions followed by the addition of Pd(PPh3)Cl2 (1.05 g, 1.00 equiv). The resulting mixture was stirred at 50° C. for 5 h and then quenched by the addition of 150 mL of saturated NH4Cl solution. The mixture was extracted with 3×100 mL of ether. The combined organic layers was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with 0-10% of methanol in dichloromethane to give 3.25 g (27%) of ethyl 3-(4-cyanophenyl)propiolate as a white solid.
Quantity
5.98 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
170 mL
Type
catalyst
Reaction Step Three
Quantity
6.87 g
Type
reactant
Reaction Step Four
[Compound]
Name
Pd(PPh3)Cl2
Quantity
1.05 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[C:2]#[CH:3].[Li]CCCC.I[C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1>O1CCCC1.[Cl-].[Cl-].[Zn+2]>[C:18]([C:17]1[CH:20]=[CH:21][C:14]([C:3]#[C:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])=[CH:15][CH:16]=1)#[N:19] |f:4.5.6|

Inputs

Step One
Name
Quantity
5.98 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
28 mL
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
170 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Four
Name
Quantity
6.87 g
Type
reactant
Smiles
IC1=CC=C(C#N)C=C1
Step Five
Name
Pd(PPh3)Cl2
Quantity
1.05 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12.5 (± 52.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −65-40° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 50° C. for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of 150 mL of saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×100 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column
WASH
Type
WASH
Details
eluted with 0-10% of methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C#CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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